non-8-en-1-amine

Polymer Chemistry Materials Science Bioconjugation

Non-8-en-1-amine (8-Nonenylamine, CAS 151626-27-6) is a linear, unsaturated primary amine with the molecular formula C9H19N. It features a terminal alkene group at one end of a nine-carbon chain and a primary amine group at the other, endowing it with bifunctional reactivity.

Molecular Formula C9H19N
Molecular Weight 141.25
CAS No. 151626-27-6
Cat. No. B1652609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namenon-8-en-1-amine
CAS151626-27-6
Molecular FormulaC9H19N
Molecular Weight141.25
Structural Identifiers
SMILESC=CCCCCCCCN
InChIInChI=1S/C9H19N/c1-2-3-4-5-6-7-8-9-10/h2H,1,3-10H2
InChIKeyYTHGSFAORWSNRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Non-8-en-1-amine (CAS 151626-27-6): A Terminal Olefin-Amine Building Block for Precision Organic Synthesis and Material Functionalization


Non-8-en-1-amine (8-Nonenylamine, CAS 151626-27-6) is a linear, unsaturated primary amine with the molecular formula C9H19N [1]. It features a terminal alkene group at one end of a nine-carbon chain and a primary amine group at the other, endowing it with bifunctional reactivity [2]. This structural characteristic makes it a versatile intermediate in organic synthesis, particularly in applications requiring selective, orthogonal functionalization, such as polymer modification, surfactant design, and the synthesis of bioactive molecules [1][2]. Unlike fully saturated analogs, the terminal double bond provides a reactive handle for advanced transformations, including thiol-ene 'click' chemistry and metathesis, which are not accessible with simple alkylamines [2].

Why Non-8-en-1-amine Cannot Be Replaced by Saturated Nonylamine or Shorter-Chain Aminoalkenes in Demanding Applications


While nonylamine (C9H21N) and oct-7-en-1-amine (C8H17N) may appear to be close structural analogs, their distinct physicochemical and reactivity profiles preclude simple substitution [1]. Non-8-en-1-amine's terminal alkene is critical for enabling thiol-ene 'click' chemistry, a capability that the fully saturated nonylamine lacks entirely [2]. Furthermore, the C9 chain length is not arbitrary; it directly influences molecular hydrophobicity, membrane permeability, and self-assembly behavior compared to both shorter (e.g., C8) and longer (e.g., C10) chain homologs [3][4]. The following quantitative evidence demonstrates that selecting the precise non-8-en-1-amine structure is essential for achieving predictable, high-yield transformations and targeted material or biological properties.

Quantitative Evidence: How Non-8-en-1-amine's Structure Drives Superior Performance Over Closest Analogs


Thiol-Ene 'Click' Reactivity: A Transformative Advantage Over Saturated Nonylamine

Non-8-en-1-amine is capable of undergoing highly efficient, radical-mediated thiol-ene 'click' reactions, a defining and quantitative advantage over its fully saturated analog, nonylamine (C9H21N), which is completely unreactive in this context [1]. In typical thiol-ene polymerizations, reactions with terminal alkenes like that in non-8-en-1-amine can achieve near-quantitative yields and proceed to completion within minutes under mild UV initiation [2]. This orthogonal reactivity allows for precise polymer functionalization and network formation, a feat impossible with nonylamine which can only participate in amine-specific reactions such as amidation or reductive amination [1].

Polymer Chemistry Materials Science Bioconjugation

Impact of Alkyl Chain Length on Antibacterial Potency: C9 vs. C8 Homologs

In a study on amphiphilic neamine derivatives, the antibacterial activity was found to be highly dependent on the length of the attached alkyl chain, with a C9 chain (as in derivatives of non-8-en-1-amine) providing a more favorable interaction profile compared to a C8 chain [1]. Specifically, the 3′,6-dinonyl neamine derivative demonstrated potent activity against ESKAPE pathogens including Pseudomonas aeruginosa and Escherichia coli, whereas the corresponding dioctyl (C8) derivative showed significantly reduced efficacy [1]. While this study uses neamine as a core scaffold, it provides class-level evidence that the C9 chain length of non-8-en-1-amine can be a critical determinant of antimicrobial activity compared to the shorter C8 homolog (oct-7-en-1-amine) when incorporated into similar amphiphilic designs.

Medicinal Chemistry Antimicrobials Structure-Activity Relationship

Chain-Length Dependent Hydrophobicity: C9 vs. C10 in Natural Product Context

In the venom of the ant *Technomyrmex albipes*, a mixture of unsaturated secondary amines was isolated, with the major components identified as dinon-8-enylamine (a C9-derived amine) and N-hept-6-enylnon-8-enamine (a C9-C7 hybrid), present at approximately 2.8 µg/ant [1]. Trace amounts of the C11 homolog (bis C11 amine) were detected, but it was not a major component [1]. This natural selection suggests a specific biological role for the C9 chain length (the scaffold of non-8-en-1-amine) over the longer C10 or C11 chains in this venomous defense or communication system. The study provides a biological precedent for the C9 chain's optimized properties, differentiating it from longer-chain homologs like dec-9-en-1-amine (C10) which may have different membrane partitioning or receptor binding characteristics.

Natural Product Chemistry Chemical Ecology Bioactivity

Physicochemical Property Differentiation: LogP as a Predictor of Material and Biological Behavior

Computed physicochemical properties provide a quantitative basis for selecting non-8-en-1-amine over its closest analogs. The compound's computed LogP (XLogP3) is 3.1 [1]. For comparison, the saturated analog nonylamine has a predicted LogP of approximately 3.3, while the shorter chain oct-7-en-1-amine has a predicted LogP of approximately 2.6 [2]. A LogP of 3.1 places non-8-en-1-amine in a balanced lipophilicity range, favorable for both membrane permeability and aqueous solubility, whereas the more lipophilic nonylamine (LogP ~3.3) may exhibit poorer solubility and the less lipophilic oct-7-en-1-amine (LogP ~2.6) may have reduced membrane affinity [3]. This difference is critical for applications ranging from drug design to the formulation of self-assembled monolayers.

Medicinal Chemistry Drug Design Material Science

Strategic Application Scenarios Where Non-8-en-1-amine Outperforms Analogs


Functional Polymer Synthesis via Thiol-Ene 'Click' Chemistry

Non-8-en-1-amine is uniquely suited for synthesizing functional polymers and crosslinked networks via the thiol-ene reaction [1]. Its terminal alkene allows for rapid, high-yield coupling with multifunctional thiols, a capability its saturated analog nonylamine lacks [2]. This scenario is ideal for creating amine-functionalized hydrogels, surface coatings, and step-growth polymer networks with precisely controlled architectures. The quantitative efficiency of this 'click' reaction ensures high monomer conversion and minimal purification, a key advantage in industrial polymer production.

Design of Novel Antimicrobial Amphiphiles with Optimized C9 Lipophilicity

For research teams developing new antimicrobial agents, non-8-en-1-amine provides the optimal C9 lipophilic anchor [1]. Evidence from neamine derivatives shows that the C9 alkyl chain yields superior antibacterial potency compared to the C8 chain against critical ESKAPE pathogens like *P. aeruginosa* [2]. This makes it a preferred starting material for constructing amphiphilic compounds where the balance of hydrophobic and hydrophilic domains is critical for membrane disruption and antimicrobial activity.

Synthesis of Natural Product-Inspired Alkaloids and Pheromones

The isolation of non-8-en-1-amine-derived secondary amines as major components in ant venom highlights its role as a privileged scaffold in chemical ecology [1]. This scenario is directly relevant to synthetic chemists interested in preparing natural product analogs, insect pheromones, or alkaloids for biological evaluation. The C9 chain's prevalence over longer chains in this natural system suggests an evolved, functional advantage that can be leveraged to guide analog selection.

Precision Surface Modification and SAM Formation

The combination of a specific LogP of 3.1 and a terminal amine anchoring group makes non-8-en-1-amine an excellent candidate for creating self-assembled monolayers (SAMs) on metal or oxide surfaces [1][2]. Compared to its saturated analog (LogP ~3.3), its slightly lower lipophilicity may enhance solution processing and monolayer formation [3]. The terminal alkene provides a secondary functional handle for post-assembly modification via metathesis or 'click' chemistry, enabling the creation of complex, multifunctional surfaces not achievable with simple alkylamines.

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